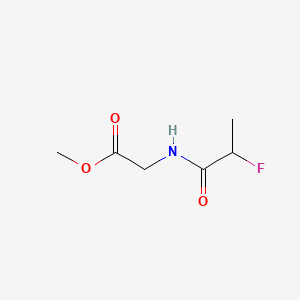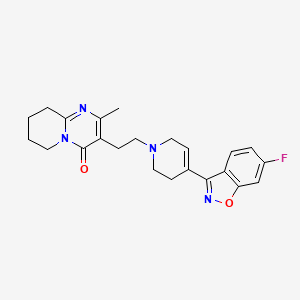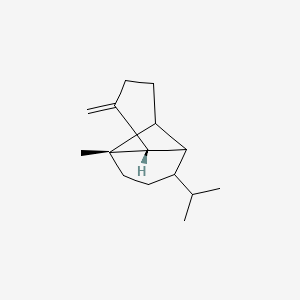
cis-beta-Copaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-beta-Copaene: This hydrocarbon exhibits various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: β-Copaene can undergo oxidation reactions, although specific details on the reagents and conditions are not widely documented.
Reduction: Similar to other sesquiterpenes, β-copaene can be reduced under appropriate conditions.
Substitution: β-Copaene can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Catalysts: Various catalysts can facilitate substitution reactions, depending on the desired product.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Molecular Targets and Pathways
- β-Copaene exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines.
- The antimicrobial and antifungal properties are likely due to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Copaene: Another sesquiterpene with similar biological activities but different structural features.
Cubebol: A compound produced alongside β-copaene in microbial systems, used in the flavor industry.
Uniqueness
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1 |
InChI-Schlüssel |
UPVZPMJSRSWJHQ-QBXMUUHRSA-N |
Isomerische SMILES |
CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C |
Kanonische SMILES |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



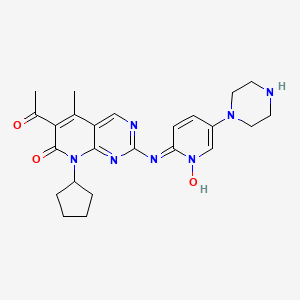
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)

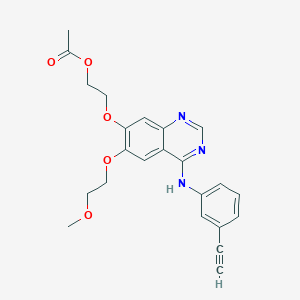
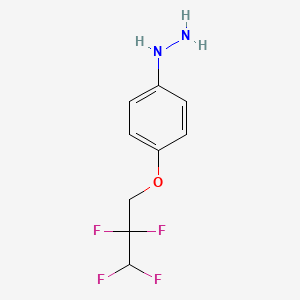
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
